molecular formula C16H30O2 B1584640 Vinyl myristate CAS No. 5809-91-6

Vinyl myristate

Cat. No. B1584640
CAS RN: 5809-91-6
M. Wt: 254.41 g/mol
InChI Key: ZQZUENMXBZVXIZ-UHFFFAOYSA-N
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Description

Vinyl Myristate, also known as Myristic Acid Vinyl Ester or Vinyl Tetradecanoate, is a biochemical reagent . It has the molecular formula C16H30O2 and a molecular weight of 254.4082 .


Synthesis Analysis

Vinyl Myristate can be synthesized using soap-free emulsion polymerization . In one study, a lipase-Pluronic conjugate was used as a catalyst to synthesize lutein myristate, achieving a conversion of 88.5% . This enzymatic process was found to be reusable for batches in the synthesis of lutein esters .


Molecular Structure Analysis

The IUPAC Standard InChI for Vinyl Myristate is InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 . The IUPAC Standard InChIKey is ZQZUENMXBZVXIZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Vinyl Myristate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also used in the synthesis of lutein esters .


Physical And Chemical Properties Analysis

Vinyl Myristate has a boiling point of 148°C at 4.8 mmHg and a melting point of 15°C . It has a molecular weight of 254.41 .

Scientific Research Applications

Summary of the Application

Vinyl Myristate is used in the production of polyvinyl acetate (PVAc) paints . These paints have been used by many artists and are also used globally as a common binder for house paints .

Methods of Application or Experimental Procedures

The production of PVAc paints involves the polymerization of vinyl acetate monomers, which can include Vinyl Myristate. The paints are then applied to various surfaces and allowed to dry .

Results or Outcomes

The use of PVAc paints, including those made with Vinyl Myristate, has facilitated changes in artistic expression in new and innovative ways, which were not as possible with traditional oil paint materials . These new paints also provided several advantages over traditional paints, such as higher resistance to light ageing, improved flexibility, easier preparation and handling, minimal use of organic solvents in some cases, and rapid drying .

Application in PVC Stabilization and Plasticization

Summary of the Application

Vinyl Myristate has been used in the development of a heat stabilizer with good thermal stability, plasticizing performance, and migration resistance for polyvinyl chloride (PVC) . PVC is widely used in packaging, construction, medical, and other fields .

Methods of Application or Experimental Procedures

In this work, two bio-based heat stabilizers, epoxidized cardanol oleate (ECD-OA) and epoxidized cardanol myristate (ECD-MA), were designed and synthesized with different lengths of their alkyl chains and different epoxy contents to provide outstanding compatibility with PVC . The chemical structures of ECD-OA and ECD-MA were confirmed by proton nuclear magnetic resonance and Fourier-transform infrared spectroscopy .

Results or Outcomes

The results suggested that the ECD-MA showed the best thermal stability, and the PVC/30DOP/5ECD-MA film did not turn black after 2 h of thermal aging at 200 °C . In addition, the ECD-MA had good compatibility with PVC, and it had a synergistic plasticizing effect, which caused the film to have a high ductility and tensile strength (320.1% and 19.8 MPa, respectively) .

Safety And Hazards

The safety of Vinyl Myristate and similar esters has been assessed in the context of their use in cosmetics. The Cosmetic Ingredient Review (CIR) Panel determined that myristic acid and its salts and esters are safe as cosmetic ingredients in the current practices of use and concentration .

Future Directions

While specific future directions for Vinyl Myristate were not found in the search results, it’s worth noting that esters like Vinyl Myristate have potential in various fields. For instance, the transesterification of cellulose with vinyl esters in ionic liquid media is suggested as a prospective environmentally friendly alternative to conventional esterification .

Relevant Papers The relevant papers retrieved include a safety assessment of Myristic Acid and its salts and esters as used in cosmetics , a study on the preparation and properties of Poly(vinyl acetate) adhesive modified with Vinyl Versatate , and others. These papers provide valuable insights into the properties and potential applications of Vinyl Myristate and similar compounds.

properties

IUPAC Name

ethenyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZUENMXBZVXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337947
Record name Vinyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl myristate

CAS RN

5809-91-6
Record name Vinyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
N Galonde, Y Brostaux, G Richard, K Nott, C Jerôme… - Process …, 2013 - Elsevier
… of three variables (temperature, mannose/vinyl myristate ratio and total substrate quantity) on … The molar ratio of mannose to vinyl myristate varied from 0.1 to 2. According to a previous …
Number of citations: 31 www.sciencedirect.com
T Furutani, H Ooshima, J Kato - Enzyme and microbial technology, 1997 - Elsevier
… suitable organic solvents studied for o-acylation were hexane and toluene in the case of myristic acid as the acyl donor and acetone and tetrahydrofuran in the case of vinyl myristate as …
Number of citations: 31 www.sciencedirect.com
ZY Wang, YH Bi, MH Zong - Applied biochemistry and biotechnology, 2011 - Springer
… In our ongoing study, we describe the highly regioselective synthesis of 3′-ester of TFT with vinyl myristate by an immobilized lipase from Pseudomonas cepacia (PS IM) in organic …
Number of citations: 14 link.springer.com
Y Shibasaki, K Fukuda - Thermochimica Acta, 1985 - Elsevier
… The DSC curves of vinyl myristate (VC14) and laurate (VCl2) with shorter alkyl chains are shown in Figure 5. These compounds also exhibit the e1 and e: forms, although the double …
Number of citations: 10 www.sciencedirect.com
K Nott, A Brognaux, G Richard, P Laurent… - Preparative …, 2012 - Taylor & Francis
… Transesterification in tBut/DMSO (9:1, v/v) with vinyl myristate leads to further improvement of v 0 and 48-hr yield: a relative gain of 85% and 65%, respectively, without sieve and 25% …
Number of citations: 16 www.tandfonline.com
M Fujii, S Ishii, R Saito, H Akita - Journal of Molecular Catalysis B …, 2009 - Elsevier
… The optical resolution of racemic albicanol (rac-1) based on the lipase-catalyzed transesterification by using vinyl myristate as an acyl donor afforded (8aR)-1 (99% ee) in 43% yield …
Number of citations: 12 www.sciencedirect.com
M Yao, J Nie, Y He - Journal of Photochemistry and Photobiology A …, 2020 - Elsevier
… After the long-chain acrylates were proved existing rotator phases, the phase behaviors of long-chain vinyl carboxylates (vinyl stearate, vinyl palmitate, vinyl myristate and vinyl laurate) …
Number of citations: 1 www.sciencedirect.com
MA Cruces, FJ Plou, M Ferrer… - Journal of the …, 2001 - Wiley Online Library
… Vinyl laurate was obtained from Fluka (Buchs, Switzerland); vinyl caprylate, vinyl myristate, and vinyl palmitate were from TCI (Tokyo, Japan). Molecular sieves (3 Å, 8–12 mesh) and …
Number of citations: 61 aocs.onlinelibrary.wiley.com
T Furutani, R Su, H Ooshima, J Kato - Enzyme and microbial technology, 1995 - Elsevier
… Preparation of vinyl myristate Vinyl myristate was prepared via an interchange reaction.6 My… We used F5 as the lipase and vinyl myristate as the acyl donor for transesterification. The …
Number of citations: 40 www.sciencedirect.com
N Galonde, K Nott, G Richard… - Current Organic …, 2013 - ingentaconnect.com
… This study of mannose acylation with myristic acid or vinyl myristate catalyzed by Novozym® 435 in a large range of pure ILs has given evidence of their usefulness as efficient …
Number of citations: 15 www.ingentaconnect.com

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